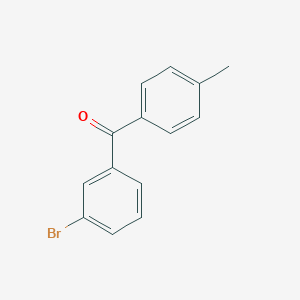
(3-Bromophenyl)(4-methylphenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone and related compounds involves several chemical reactions, including bromination, demethylation, and condensation reactions. Notably, bromination of bis(3,4-dimethoxyphenyl)methanone leads to the formation of bromophenol derivatives with significant antioxidant properties (Çetinkaya et al., 2012). Another method involves Friedel-Crafts benzoylation followed by side chain bromination, showcasing an efficient route for synthesizing related compounds (Suhana & Rajeswari, 2017).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of this compound derivatives. For instance, the crystal structure of a related compound was elucidated, highlighting its monoclinic space group and detailing the molecular geometry (Naveen et al., 2007). These studies are crucial for understanding the compound's three-dimensional arrangement and its implications on reactivity and properties.
Scientific Research Applications
It facilitates the generation of potential biologically active compounds, as demonstrated in a study on the synthesis of specific phenylmethanone derivatives (Harindran & Rajeswari, 2017).
The compound has structural applications in organic synthesis and catalysis (Borbulevych, 2007).
Some bromophenols, including this compound, show effective inhibitory activity against human carbonic anhydrase II and may be useful in treating various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
It has applications in organic synthesis and spectroscopy (Naveen et al., 2007).
Substituted derivatives of this compound exhibit antibacterial and antifungal activity against various strains, suggesting its potential in antimicrobial applications (Reddy & Reddy, 2016).
The compound has been used in the synthesis of new types of 1H-isoindoles, which might have potential applications in medical research (Kobayashi et al., 2014).
It demonstrates potent antiestrogenic activity, indicating potential applications in hormonal therapies (Jones et al., 1979).
The synthesized derivatives have shown significant inhibition of bacterial growth, making them potential candidates for antimicrobial development (Nagaraj et al., 2018).
Some derivatives exhibit strong antioxidant properties, comparing favorably with synthetic antioxidant standards (Balaydın et al., 2010).
Novel polyimides derived from this compound have shown outstanding solubility, thermal stability, and potential for use in nonvolatile memory devices (Gao et al., 2023).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as telomerase reverse transcriptase (htert) .
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds have been found to inhibit telomerase, a key enzyme involved in cell proliferation and apoptosis .
Biochemical Pathways
Related compounds have been shown to induce endoplasmic reticulum stress (ers), which is associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death .
Result of Action
Similar compounds have been shown to induce cell apoptosis and endoplasmic reticulum stress (ers) .
properties
IUPAC Name |
(3-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAJWNBIABFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373716 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102092-51-3 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
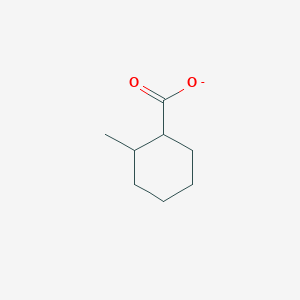
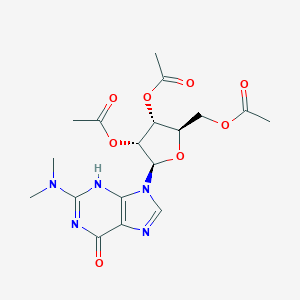

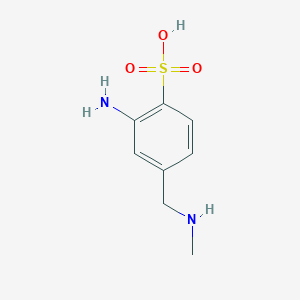
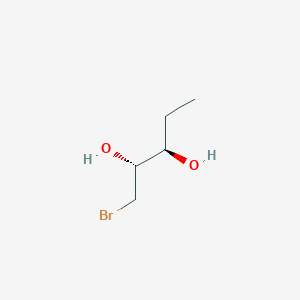
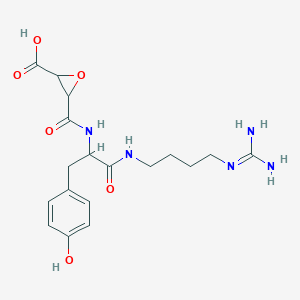
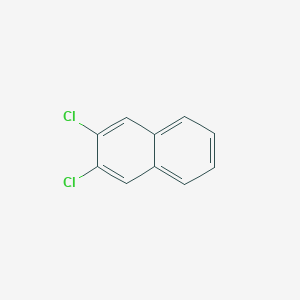
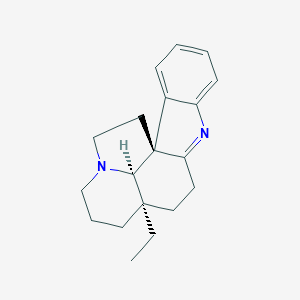



![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)